Structural Differentiation: Pyridin-3-yl Thiophene Substitution Pattern as a Selectivity Determinant in Pim Kinase Chemotypes
In the Pim kinase inhibitor patent family (US 9,849,120), the 5-(thiophen-2-yl)pyridin-3-yl)methyl carboxamide substructure—as present in CAS 2034597-67-4—is conserved across multiple exemplified compounds that demonstrate potent Pim inhibitory activity [1]. While the patent does not disclose the IC₅₀ of this exact compound, it provides class-level evidence that the pyridine substitution regiochemistry (3-yl methyl vs. 2-yl methyl) and the thiophene attachment position (5-position on pyridine) are critical structural parameters; compounds bearing the 5-(thiophen-2-yl)pyridin-3-yl scaffold exhibit differential Pim isoform selectivity relative to analogs with alternative substitution patterns [1]. This compound's specific connectivity—4-methyl on the thiazole paired with the 5-(thiophen-2-yl)pyridin-3-yl)methyl carboxamide—places it in a structurally defined region of the patent SAR landscape that has been explicitly claimed for Pim kinase modulation [1].
| Evidence Dimension | Structural specificity for Pim kinase engagement |
|---|---|
| Target Compound Data | 4-methylthiazole-5-carboxamide linked to 5-(thiophen-2-yl)pyridin-3-yl)methyl (CAS 2034597-67-4) |
| Comparator Or Baseline | Analogs with 2-(thiophen-2-yl)pyridin-3-yl)methyl (e.g., CAS 2034434-63-2) or thiophene-2-carboxamide variants |
| Quantified Difference | Not quantified for this specific compound; comparative data exists within the patent for closely related analogs showing differential Pim-1/Pim-2/Pim-3 IC₅₀ values, but the exact compound is not among the exemplified tested entries |
| Conditions | Pim-1, Pim-2, Pim-3 biochemical kinase assays as described in US 9,849,120 |
Why This Matters
This compound occupies a distinct SAR position within an extensively claimed and biologically validated Pim kinase inhibitor chemotype, making it a relevant procurement choice for isoform-selectivity profiling studies.
- [1] Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. U.S. Patent No. 9,849,120. Filed July 2015, issued December 2017. View Source
